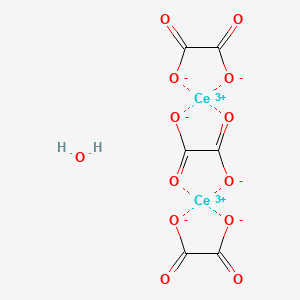

cerium(3+);oxalate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’oxalate de cérium(III) hydraté, également connu sous le nom d’hydrate d’oxalate de cérium(3+), est un composé inorganique de formule chimique Ce2(C2O4)3·xH2O. Il s’agit d’un solide cristallin blanc légèrement soluble dans l’eau. Ce composé est un sel de cérium de l’acide oxalique et est souvent utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés uniques .

Méthodes De Préparation

L’hydrate d’oxalate de cérium(III) peut être synthétisé par une technique de précipitation. Une méthode courante consiste à faire réagir du chlorure de cérium(III) avec de l’acide oxalique en solution aqueuse. La réaction est la suivante :

2CeCl3+3H2C2O4→Ce2(C2O4)3+6HCl

Le précipité d’oxalate de cérium(III) résultant est ensuite filtré, lavé et séché pour obtenir la forme hydratée {_svg_2}.

Les méthodes de production industrielle impliquent souvent des techniques de précipitation similaires, mais à plus grande échelle. L’utilisation de champs magnétiques externes pendant le processus de précipitation peut influencer la morphologie et la taille des particules d’oxalate de cérium .

Analyse Des Réactions Chimiques

L’hydrate d’oxalate de cérium(III) subit diverses réactions chimiques, notamment :

Oxydation : le cérium(III) peut être oxydé en cérium(IV) en présence d’agents oxydants forts.

Réduction : l’oxalate de cérium(IV) peut être réduit à nouveau en cérium(III) à l’aide d’agents réducteurs.

Décomposition thermique : lorsqu’il est chauffé, l’oxalate de cérium(III) se décompose pour former de l’oxyde de cérium (CeO2) et du dioxyde de carbone (CO2).

Précipitation : L’oxalate de cérium(III) peut être précipité à partir du chlorure de cérium(III) et de l’acide oxalique en milieu acide.

Applications De Recherche Scientifique

L’hydrate d’oxalate de cérium(III) a une large gamme d’applications en recherche scientifique :

Biologie : Les composés du cérium sont étudiés pour leurs propriétés antioxydantes potentielles et leur capacité à piéger les radicaux libres.

Médecine : L’oxalate de cérium(III) a été utilisé comme antiémétique pour prévenir les nausées et les vomissements.

Industrie : Il est utilisé dans la production de céramique, de verre, de phosphores et de produits pyrotechniques.

Mécanisme D'action

Le mécanisme d’action de l’hydrate d’oxalate de cérium(III) varie en fonction de son application. En catalyse, l’oxyde de cérium dérivé de l’oxalate de cérium(III) agit comme un catalyseur en fournissant des sites actifs pour les réactions chimiques. Dans les systèmes biologiques, les composés du cérium peuvent interagir avec les espèces réactives de l’oxygène, réduisant le stress oxydatif et empêchant les dommages cellulaires .

Comparaison Avec Des Composés Similaires

L’hydrate d’oxalate de cérium(III) peut être comparé à d’autres composés du cérium tels que l’oxyde de cérium(IV) et le nitrate de cérium(III). Alors que l’oxyde de cérium(IV) est largement utilisé comme catalyseur et dans les piles à combustible, le nitrate de cérium(III) est couramment utilisé en chimie analytique et comme réactif. Les propriétés uniques de l’hydrate d’oxalate de cérium(III), telles que sa capacité à former des hydrates stables et son utilisation comme précurseur pour l’oxyde de cérium, le distinguent de ces composés similaires .

Composés similaires

- Oxyde de cérium(IV) (CeO2)

- Nitrate de cérium(III) (Ce(NO3)3)

- Chlorure de cérium(III) (CeCl3)

- Sulfate de cérium(III) (Ce2(SO4)3)

Propriétés

Formule moléculaire |

C6H2Ce2O13 |

|---|---|

Poids moléculaire |

562.30 g/mol |

Nom IUPAC |

cerium(3+);oxalate;hydrate |

InChI |

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |

Clé InChI |

WSVMKOQJZBJDJB-UHFFFAOYSA-H |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Ce+3].[Ce+3] |

Description physique |

Hygroscopic powder; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12300695.png)

![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide](/img/structure/B12300734.png)

![methyl 1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B12300737.png)

![1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol](/img/structure/B12300741.png)

![7,18-bis(2-thiophen-2-ylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12300748.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12300757.png)